molecular formula C16H19NO2 B5783392 propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B5783392
M. Wt: 257.33 g/mol
InChI Key: ARPIUNUYZFAQCA-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that features a pyrrole ring substituted with dimethyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 2,5-dimethylpyrrole with a benzoic acid derivative. One common method includes the esterification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl alcohol.

    Substitution: Halogenated derivatives of the benzoate ester.

Scientific Research Applications

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function . Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an ester.

    2,5-Dimethylpyrrole: Lacks the benzoate ester group.

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: The acid form of the ester.

Uniqueness

Propan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both the pyrrole ring and the benzoate ester, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 3-(2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(2)19-16(18)14-6-5-7-15(10-14)17-12(3)8-9-13(17)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPIUNUYZFAQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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